![molecular formula C13H11N4O5S- B14413574 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate CAS No. 85385-55-3](/img/structure/B14413574.png)
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazan-1-yl group attached to a benzoate moiety, with a sulfamoylphenyl substituent. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate typically involves the reaction of 4-sulfamoylphenylhydrazine with an appropriate benzoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoic acid
- 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzamide
- 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzyl alcohol
Uniqueness
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
85385-55-3 |
|---|---|
Molekularformel |
C13H11N4O5S- |
Molekulargewicht |
335.32 g/mol |
IUPAC-Name |
4-(N-(2-oxohydrazinyl)-4-sulfamoylanilino)benzoate |
InChI |
InChI=1S/C13H12N4O5S/c14-23(21,22)12-7-5-11(6-8-12)17(15-16-20)10-3-1-9(2-4-10)13(18)19/h1-8H,(H,15,20)(H,18,19)(H2,14,21,22)/p-1 |
InChI-Schlüssel |
ZTGHFMFZGUKPDR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])N(C2=CC=C(C=C2)S(=O)(=O)N)NN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)

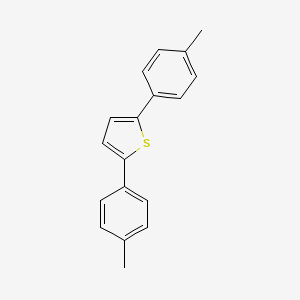

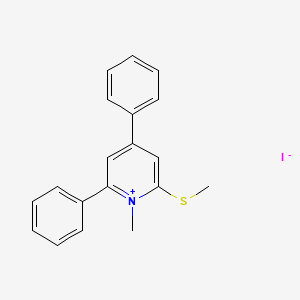
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)

![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
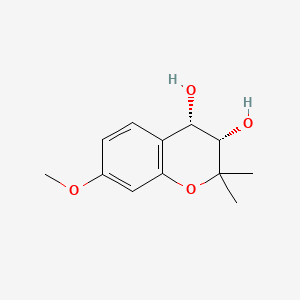
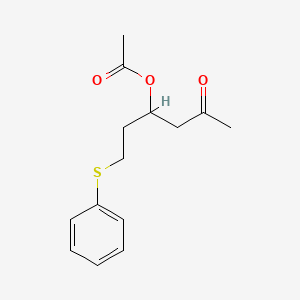
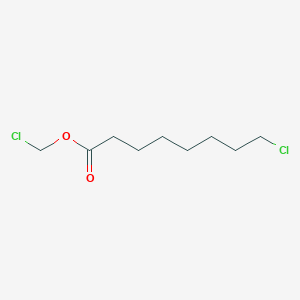
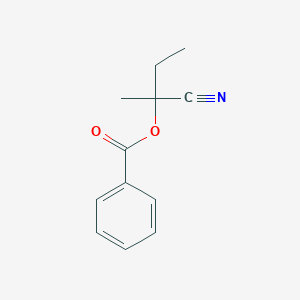
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
